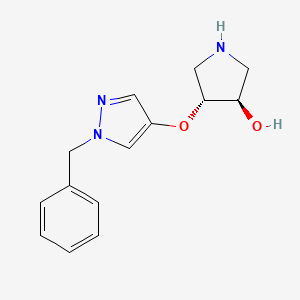

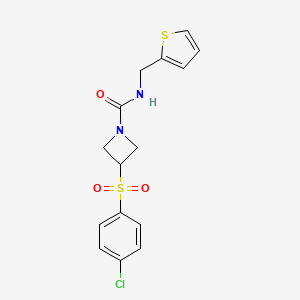

(3R,4R)-4-(1-Benzylpyrazol-4-yl)oxypyrrolidin-3-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(3R,4R)-4-(1-Benzylpyrazol-4-yl)oxypyrrolidin-3-ol is a synthetic compound with potential medicinal applications. It is a pyrrolidine derivative that has been shown to have anti-inflammatory, anti-cancer and anti-viral properties. The compound has been synthesized using various methods, and its mechanism of action has been studied extensively.

Aplicaciones Científicas De Investigación

Synthesis and Characterization

Large-Scale Synthesis of Pyrrolidin-3-ol Derivatives : A practical large-scale synthesis method for (3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-ol, a useful intermediate for various bioactive molecules, has been developed. This synthesis involves an asymmetric 1,3-dipolar cycloaddition reaction, showcasing the importance of pyrrolidine derivatives in synthetic chemistry (Kotian et al., 2005).

Catalytic and Antibacterial Activities : Research on Schiff base ligands and their metal complexes has revealed their potential in catalytic, DNA binding, and antibacterial activities. These findings highlight the versatile applications of pyrrolidine derivatives in medicinal chemistry and materials science (El‐Gammal et al., 2021).

Material Science and Polymer Chemistry

Conducting Polymers from Pyrrolidine Derivatives : A study on the electrochemical polymerization of derivatized bis(pyrrol-2-yl) arylenes, including pyrrolidine-based monomers, demonstrates the potential of these compounds in creating conducting polymers. This research underscores the significance of pyrrolidine derivatives in developing new materials with electrical conductivity (Sotzing et al., 1996).

Nootropic Agents from Pyrrolidine Compounds : The synthesis and testing of various 1,4-disubstituted 2-oxopyrrolidines for nootropic (cognitive-enhancing) activity indicates the therapeutic potential of pyrrolidine derivatives in treating neurological disorders (Valenta et al., 1994).

Medicinal Chemistry and Drug Development

Potential Anticancer Agents : Studies involving the synthesis and characterization of ruthenium complexes containing pyrrolidine derivatives suggest their applicability in anticancer drug development. These complexes demonstrate significant biological activities, including DNA binding and catalytic properties, which are crucial for designing new anticancer therapies (O'Brien et al., 2004).

Histamine Receptor Ligands for Therapeutic Applications : The development of 2-aminopyrimidine-containing histamine H4 receptor ligands, with studies focusing on pyrrolidine derivatives, showcases the role of these compounds in creating new treatments for inflammation and pain management (Altenbach et al., 2008).

Propiedades

IUPAC Name |

(3R,4R)-4-(1-benzylpyrazol-4-yl)oxypyrrolidin-3-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O2/c18-13-7-15-8-14(13)19-12-6-16-17(10-12)9-11-4-2-1-3-5-11/h1-6,10,13-15,18H,7-9H2/t13-,14-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKIZLZCBDWSEIB-ZIAGYGMSSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CN1)OC2=CN(N=C2)CC3=CC=CC=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H](CN1)OC2=CN(N=C2)CC3=CC=CC=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-N-[[2-[(4-chlorophenyl)methyl]-1,3-thiazol-4-yl]methyl]acetamide](/img/structure/B2524670.png)

![1-{[4-(Prop-2-yn-1-yl)piperazin-1-yl]methyl}-1',3'-dihydrospiro[imidazolidine-4,2'-indene]-2,5-dione](/img/structure/B2524671.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-methoxybenzamide](/img/structure/B2524672.png)

![9-(4-Chlorophenyl)-2,4-bis(trifluoromethyl)[1,2,4]triazolo[4,3-a][1,8]naphthyridine](/img/structure/B2524673.png)

![2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1H-indol-1-yl]acetic acid](/img/structure/B2524678.png)

![[4-(Prop-2-yn-1-yloxy)phenyl]methanamine hydrochloride](/img/structure/B2524682.png)

![3-[2-[2-(2-Aminoethyl)piperidin-1-yl]-2-oxoethyl]-2,3-dihydroisoindol-1-one;hydrochloride](/img/structure/B2524688.png)